molecular formula C17H19N3O B5557732 4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile

4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile

Cat. No. B5557732
M. Wt: 281.35 g/mol
InChI Key: QLFRRVLHBOHXTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile, involves multiple steps that typically include the formation of nicotinonitrile scaffold followed by various functionalization reactions. For example, compounds such as 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and characterized by spectral data, showcasing the diversity of the nicotinonitrile framework and its amenability to structural modifications (J. V. Guna et al., 2015).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often elucidated using techniques such as IR, 1H-NMR, mass spectrometry, and crystallography. For instance, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate revealed insights into bond lengths, molecular conformations, and crystal structures, emphasizing the role of weak hydrogen bonds in determining the crystal packing (J. Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional diversity. The preparation and functionalization of these molecules often involve nucleophilic substitution reactions, which are pivotal for synthesizing related compounds with potential biological activities or material applications (A. Abdel-Aziz, 2007).

Scientific Research Applications

Methionine and S-adenosylmethionine Biosynthesis

Compounds similar to "4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile" could potentially be involved in or influence pathways related to methionine and S-adenosylmethionine (SAM) biosynthesis. Methionine, an essential amino acid, and SAM, its activated form, are crucial for a myriad of metabolic pathways in plants. These compounds participate in sulfur assimilation, the synthesis of ethylene, nicotianamine, and polyamines, and serve as methyl group donors for various methylation reactions necessary for plant growth and development (Sauter et al., 2013). The study of similar compounds could illuminate their potential roles in enhancing these biosynthetic pathways or serving as modulators of related metabolic processes.

Antimicrobial and Antitumorigenic Properties

Research into compounds with structural similarities or related functionalities has shown potential in antimicrobial and antitumorigenic applications. For instance, derivatives of certain molecules have been explored for their bioactive properties, including their ability to inhibit microbial growth and cancer cell proliferation. This area of research is significant for developing new therapeutic agents or enhancing the efficacy of existing treatments through structural modification and understanding the mechanism of action (Zhu & Conney, 1998).

Environmental and Industrial Applications

Compounds like "4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile" may also find applications in environmental and industrial contexts, such as in the conversion of biomass to valuable chemicals or as corrosion inhibitors. Research into similar compounds has explored their potential in producing platform chemicals like 5-hydroxymethylfurfural from plant feedstocks, which is pivotal for sustainable chemistry and the development of bio-based materials, fuels, and chemicals (Chernyshev et al., 2017). Additionally, the study of quinoline derivatives as corrosion inhibitors highlights the potential of structurally related compounds in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs in industrial applications (Verma et al., 2020).

properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-(2-phenylethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-10-15(12-21-2)16(11-18)17(20-13)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFRRVLHBOHXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NCCC2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]pyridine-3-carbonitrile

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